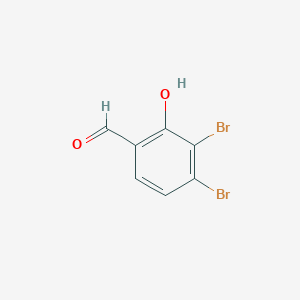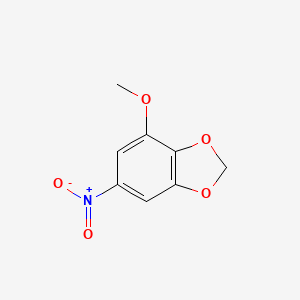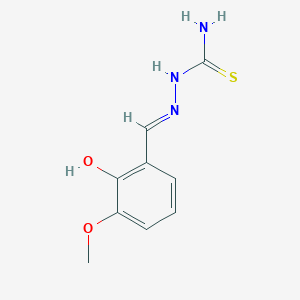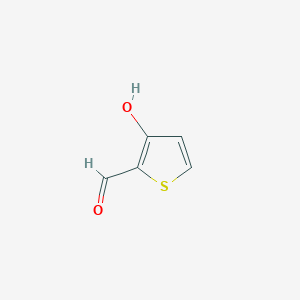
(2-Aminoethyl)(methyl)propylamine
Vue d'ensemble
Description
“(2-Aminoethyl)(methyl)propylamine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is generally used as a petroleum additive and solvent in organic syntheses .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, amines in general can be synthesized through various methods. For instance, most aldehydes and ketones react with 2º-amines to give products known as enamines .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . The nitrogen atom in these compounds is bonded to three different groups, making it stereogenic and its configuration chiral .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For example, most aldehydes and ketones react with 2º-amines to give products known as enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification . For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Mécanisme D'action
Target of Action
As an amine, it is known that amines can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological context.
Mode of Action
The mode of action of (2-Aminoethyl)(methyl)propylamine is not well-documented. Generally, amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The specific mode of action would depend on the structure of the amine and the nature of its target .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Aminoethyl)(methyl)propylamine in lab experiments is its ease of synthesis. The synthesis method is simple and can be carried out using readily available reagents. Additionally, the compound has been extensively studied, which makes it a well-characterized compound. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the research of (2-Aminoethyl)(methyl)propylamine. One potential direction is the development of new metal complexes using this compound as a ligand. These complexes may exhibit novel biological activities that could be useful in the development of new drugs. Another potential direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. Finally, the development of new synthetic methods for the compound could lead to the discovery of new derivatives with improved biological activities.
Applications De Recherche Scientifique
(2-Aminoethyl)(methyl)propylamine has been extensively studied for its potential use in various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been found to exhibit various biological activities. It has also been used as a building block in the synthesis of various pharmaceuticals, including anti-tumor agents, anti-inflammatory agents, and antidepressants.
Safety and Hazards
Propriétés
IUPAC Name |
N'-methyl-N'-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-5-8(2)6-4-7/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKKZTWNNWYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)


![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)
